molecular formula C15H26N2O4 B1524623 1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid CAS No. 1440535-47-6

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid

Cat. No. B1524623
M. Wt: 298.38 g/mol
InChI Key: HDJUQMXQBAWFHA-UHFFFAOYSA-N
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Description

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 903094-72-4. It has a molecular weight of 298.38 . The IUPAC name for this compound is 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research identifies heterocycles with nitrogen (N), sulfur (S), and oxygen (O) atoms, including structures like piperidine, as potential lead molecules for synthesizing compounds with CNS activity. These compounds, including pyridostigmine and pralidoxime, demonstrate varied CNS effects, from depression to euphoria to convulsion, suggesting their utility in developing novel CNS acting drugs (Saganuwan, 2017).

Synthesis of N-Heterocycles

Tert-butanesulfinamide has been identified as a gold standard chiral auxiliary in the asymmetric synthesis of amines and their derivatives, including piperidines and pyrrolidines. This review highlights its application in synthesizing structurally diverse N-heterocycles, key components of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Antioxidant, Microbiological, and Cytotoxic Activity

Carboxylic acids, including piperidine-4-carboxylic acid derivatives, are known for their biological activities. A review comparing structural differences of selected carboxylic acids revealed their significant antioxidant, antimicrobial, and cytotoxic activities. These findings underscore the potential of these compounds in pharmaceutical and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Biological Activities of Neo Acids and Derivatives

More than 260 naturally occurring neo fatty acids, including those with a tertiary butyl group, have been identified for their different biological activities. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the importance of tertiary butyl-containing compounds in medicinal chemistry (Dembitsky, 2006).

Antineoplastic Agents

A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been developed with excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Their modes of action include apoptosis induction, ROS generation, and caspase activation, presenting a promising avenue for antineoplastic drug development (Hossain et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-9-6-12(10-17)16-7-4-11(5-8-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUQMXQBAWFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
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1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
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1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
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1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
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1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid

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